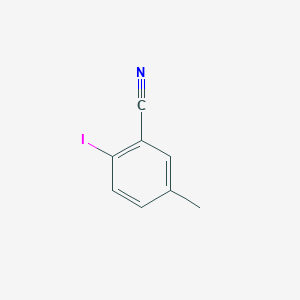

2-Iodo-5-methylbenzonitrile

Description

Significance of Aryl Nitriles as Versatile Building Blocks in Organic Synthesis

Aryl nitriles, or benzonitriles, are organic compounds characterized by a cyano (-C≡N) group attached to an aromatic ring. The nitrile group is a powerful and versatile functional group in organic synthesis. rsc.orgnih.gov It is a key structural motif in numerous bioactive natural products, pharmaceuticals, and dyes. rsc.orgpurdue.edu For instance, dozens of nitrile-containing compounds are used in medications or are under clinical investigation.

The synthetic utility of aryl nitriles stems from the multiple transformations the cyano group can undergo. It can be hydrolyzed to form carboxylic acids or amides, reduced to primary amines, or reacted with organometallic reagents to produce ketones. This versatility allows chemists to introduce a variety of other functional groups into the molecule, making aryl nitriles valuable synthetic intermediates. rsc.orgpurdue.edu Furthermore, the development of modern catalytic systems has expanded the reactivity of aryl nitriles, even enabling the functionalization of the strong carbon-cyano (C-CN) bond itself. rsc.org

Critical Role of Aryl Iodides as Precursors in Advanced Chemical Transformations

Aryl iodides are a class of organohalogen compounds where an iodine atom is directly bonded to an aromatic ring. They are highly valued precursors in a multitude of advanced chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions. nrochemistry.comresearchgate.net These reactions, such as the Nobel Prize-winning Suzuki-Miyaura, Heck, and Negishi couplings, are fundamental methods for forming carbon-carbon bonds. yonedalabs.com

The high reactivity of the carbon-iodine (C-I) bond is a key factor in the utility of aryl iodides. The C-I bond is weaker than the corresponding carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bonds, making it more susceptible to oxidative addition to a low-valent transition metal catalyst (e.g., palladium(0)), which is often the rate-determining step in the catalytic cycle. libretexts.org This higher reactivity means that reactions involving aryl iodides can often be carried out under milder conditions and with higher efficiency compared to other aryl halides. nrochemistry.com This makes them the substrate of choice for many complex syntheses where preserving sensitive functional groups is crucial. Their utility extends to carbon-nitrogen (Buchwald-Hartwig amination) and carbon-alkyne (Sonogashira coupling) bond-forming reactions, further cementing their status as a cornerstone of modern organic synthesis. organic-chemistry.orgwikipedia.org

Positioning of 2-Iodo-5-methylbenzonitrile within Contemporary Chemical Research

This compound (CAS No: 42872-86-6) is a strategically designed molecule that incorporates the key features of both an aryl nitrile and an aryl iodide. fluorochem.co.uk Its structure, featuring a nitrile group, an iodine atom, and a methyl group on a benzene (B151609) ring, makes it a bifunctional and highly useful building block in organic synthesis.

The presence of the highly reactive iodo group allows this compound to readily participate in a wide array of cross-coupling reactions. It can serve as the electrophilic partner in Suzuki-Miyaura couplings with organoboron compounds, Sonogashira couplings with terminal alkynes, and Buchwald-Hartwig aminations with amines, enabling the straightforward introduction of diverse substituents at the 2-position. nrochemistry.comlibretexts.orgorganic-chemistry.org The nitrile and methyl groups provide additional points for modification or can be integral parts of the target molecule's final structure, influencing its electronic properties and steric environment.

This compound is therefore not just a simple chemical but a versatile platform for the synthesis of more complex and highly functionalized aromatic and heterocyclic compounds. nih.govwhiterose.ac.uk Its application is found in the development of new pharmaceuticals, functional materials, and other specialty chemicals where precise control over molecular architecture is required.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 42872-86-6 | fluorochem.co.uk |

| Molecular Formula | C₈H₆IN | fluorochem.co.ukbldpharm.com |

| Molecular Weight | 243.04 g/mol | bldpharm.com |

| IUPAC Name | This compound | fluorochem.co.uk |

| Canonical SMILES | Cc1ccc(I)c(C#N)c1 | fluorochem.co.uk |

| Physical Form | Solid | ambeed.com |

| Melting Point | 72-73 °C | yonedalabs.com |

Synthetic Applications in Cross-Coupling Reactions

The primary utility of this compound in research is as an electrophilic substrate in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for selective reaction at the 2-position.

| Reaction Type | Coupling Partner | General Product | Significance |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | Biaryl or Styrene derivative | Forms C(sp²)-C(sp²) or C(sp²)-C(sp²) bonds, crucial for synthesizing complex aromatic systems. yonedalabs.comlibretexts.org |

| Sonogashira Coupling | Terminal Alkyne | Arylalkyne | Forms C(sp²)-C(sp) bonds, leading to conjugated enynes and arylalkynes used in materials and pharmaceuticals. nrochemistry.comwikipedia.orglibretexts.org |

| Buchwald-Hartwig Amination | Primary or Secondary Amine | N-Aryl Amine | Forms C(sp²)-N bonds, a key transformation for synthesizing anilines and their derivatives, common in drug molecules. organic-chemistry.orgresearchgate.net |

| Heck Coupling | Alkene | Substituted Alkene | Forms C(sp²)-C(sp²) bonds by coupling with an olefin, creating substituted styrenes. sapub.org |

These reactions highlight the role of this compound as a versatile precursor. By choosing the appropriate coupling partner and reaction conditions, chemists can systematically build molecular complexity from this fundamental building block, underscoring its importance in the synthesis of fine chemicals and functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-5-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIAQGLLZZIXRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)I)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40501763 | |

| Record name | 2-Iodo-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42872-86-6 | |

| Record name | 2-Iodo-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of 2 Iodo 5 Methylbenzonitrile

Reactions Involving the Aryl Iodide Substituent

The carbon-iodine bond in 2-Iodo-5-methylbenzonitrile is the most reactive site for many synthetic transformations due to its susceptibility to oxidative addition with transition metals. This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds.

Transition-metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis, and the aryl iodide moiety of this compound makes it an excellent substrate for these transformations. chemistryjournals.net Palladium-catalyzed reactions are particularly prominent in this area. wikipedia.org

A variety of powerful cross-coupling reactions enable the formation of new carbon-carbon bonds at the site of the iodine atom in this compound.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.orgmusechem.comnih.gov The Suzuki-Miyaura coupling is widely used for the synthesis of biaryl compounds. musechem.com For this compound, this reaction would yield a substituted biphenyl (B1667301) derivative. The reaction is tolerant of a wide range of functional groups, including the nitrile group present in the substrate. musechem.com

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the aryl iodide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form C-C bonds between sp, sp2, and sp3 hybridized carbon atoms. wikipedia.org Coupling this compound with an appropriate organozinc reagent would provide access to a diverse range of substituted benzonitriles.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The Sonogashira coupling is a reliable method for the synthesis of arylalkynes. libretexts.org The reaction of this compound with a terminal alkyne would result in the formation of a 2-alkynyl-5-methylbenzonitrile derivative.

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for the vinylation of aryl halides. wikipedia.org Reacting this compound with an alkene would lead to the formation of a stilbene-like derivative.

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (e.g., Ar-B(OH)₂) | Palladium Catalyst + Base | Biaryl |

| Negishi | Organozinc Reagent (e.g., R-ZnX) | Palladium or Nickel Catalyst | Substituted Arene |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Palladium Catalyst + Copper(I) Co-catalyst + Base | Arylalkyne |

| Heck | Alkene (e.g., R-CH=CH₂) | Palladium Catalyst + Base | Substituted Alkene |

The aryl iodide of this compound is also a suitable substrate for the formation of carbon-heteroatom bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for the synthesis of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org It involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.org The development of this reaction has significantly expanded the ability to synthesize aryl amines. wikipedia.org Applying the Buchwald-Hartwig amination to this compound would allow for the introduction of primary or secondary amine functionalities at the 2-position, leading to the formation of 2-amino-5-methylbenzonitrile (B1267719) derivatives.

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary or Secondary Amine (e.g., R₂NH) | Palladium Catalyst + Base | Aryl Amine |

The catalytic cycles of the aforementioned cross-coupling reactions generally proceed through three fundamental steps: chemistryjournals.netlibretexts.org

Oxidative Addition: The reaction is initiated by the oxidative addition of the aryl halide (in this case, this compound) to a low-valent transition metal catalyst, typically a Pd(0) species. wikipedia.orglibretexts.org This step involves the insertion of the palladium into the carbon-iodine bond, leading to the formation of a Pd(II) intermediate. The reactivity order for aryl halides in this step is generally I > Br > Cl. libretexts.org

Transmetalation: In this step, the organic group from the organometallic coupling partner (e.g., organoboron, organozinc) is transferred to the palladium center, displacing the halide. wikipedia.orglibretexts.org This process involves the exchange of ligands between the two metal centers. umb.edu

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic fragments from the palladium complex. wikipedia.orglibretexts.orglibretexts.org This step forms the new carbon-carbon or carbon-heteroatom bond in the product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

Recent advancements in photochemistry have led to the development of visible-light-induced cross-coupling reactions. These methods can offer milder and more environmentally friendly alternatives to traditional transition-metal-catalyzed processes. elsevierpure.com For aryl iodides, visible-light-induced, transition-metal- and photosensitizer-free cross-coupling reactions have been developed. rsc.org Mechanistic studies suggest that the association of a nucleophile with the aryl iodide can form an electron donor-acceptor (EDA) complex. rsc.orgresearchgate.net Upon excitation with visible light, this complex can generate an aryl radical via single-electron transfer, which then participates in the bond-forming reaction. rsc.orgresearchgate.net

While transition-metal-catalyzed reactions are the most common transformations for aryl iodides, nucleophilic aromatic substitution (SNA) can also occur, particularly when the aromatic ring is activated by strongly electron-withdrawing groups. libretexts.org In a typical SNAr mechanism, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex), followed by the departure of the leaving group. libretexts.orgmasterorganicchemistry.com

For nucleophilic aromatic substitution on aryl halides, the reactivity order is generally F > Cl > Br > I. nih.gov This is because the rate-determining step is typically the initial attack of the nucleophile, and the high electronegativity of fluorine makes the attached carbon more electrophilic. youtube.com Therefore, with iodine being the poorest leaving group in this context, nucleophilic aromatic substitution on this compound would likely require harsh reaction conditions or the presence of a very strong nucleophile. The nitrile group does provide some electron-withdrawing character, which can help to stabilize the anionic intermediate, but it is generally not as activating as nitro groups, for example. libretexts.org

Halogen Exchange Reactions

Halogen exchange reactions, particularly the Finkelstein reaction, represent a fundamental transformation in organic synthesis, allowing for the interconversion of alkyl and aryl halides. wikipedia.orgbyjus.com While the classic Finkelstein reaction involves the conversion of alkyl chlorides or bromides to iodides, its application to aryl halides is more challenging and typically necessitates metal catalysis. wikipedia.orgnih.gov For this compound, this would involve the replacement of the iodine atom with another halogen, such as fluorine, chlorine, or bromine.

These transformations are equilibrium-driven; the direction of the reaction can be controlled by using a large excess of the desired halide salt and by exploiting the differential solubility of the resulting metal halide salts. wikipedia.org

Aromatic Finkelstein Reaction: The direct nucleophilic substitution of iodine on the aromatic ring of this compound is difficult due to the high strength of the carbon-halogen bond in sp² hybridized systems. However, metal-catalyzed processes, often referred to as "aromatic Finkelstein reactions," provide effective pathways for this exchange. wikipedia.org

Copper-Catalyzed Exchange: Copper(I) salts, particularly copper(I) iodide (CuI) in combination with diamine ligands, are effective catalysts for converting aryl bromides and chlorides into aryl iodides. organic-chemistry.orgresearchgate.netnih.govsciencemadness.org Conversely, by applying the principle of microscopic reversibility, reacting this compound with a source of bromide (e.g., NaBr) or chloride (e.g., NaCl) under similar copper catalysis could yield the corresponding 2-bromo- or 2-chloro-5-methylbenzonitrile.

Nickel-Catalyzed Exchange: Nickel-based catalysts have also proven effective for halogen exchange reactions on aryl halides. acs.org These systems can facilitate the conversion of aryl bromides and chlorides to iodides, suggesting that a reverse reaction could be established for this compound. acs.org

Palladium-Catalyzed Exchange: Palladium complexes are widely used in cross-coupling chemistry and can also catalyze halogen exchange reactions. nih.govrsc.org The mechanism typically involves an oxidative addition of the aryl halide to the palladium(0) center, followed by halide exchange on the metal complex and subsequent reductive elimination to release the new aryl halide. rsc.org This methodology could be applied to transform this compound into other halogenated derivatives.

The table below summarizes potential halogen exchange reactions for this compound based on established methods for aryl halides.

| Starting Material | Reagent(s) | Catalyst System (Example) | Expected Product |

| This compound | Sodium Bromide (NaBr) | CuI / Diamine Ligand | 2-Bromo-5-methylbenzonitrile |

| This compound | Sodium Chloride (NaCl) | NiBr₂ / PPh₃ | 2-Chloro-5-methylbenzonitrile |

| This compound | Potassium Fluoride (KF) | Palladium Complex | 2-Fluoro-5-methylbenzonitrile |

Reactions Involving the Nitrile Functional Group

The nitrile (-C≡N) group in this compound is a versatile functional group with a highly polarized triple bond, making the carbon atom electrophilic. This allows for a range of chemical transformations, including C-CN bond activation and nucleophilic additions.

C-CN Bond Activation and Transformations

While nitriles are often considered stable, the activation and cleavage of the C-CN bond have emerged as powerful strategies in synthetic organic chemistry. These reactions allow the nitrile group to be used as a leaving group or as a source of cyanide.

Transition metal complexes can interact with the nitrile group in several ways, leading to the cleavage of the thermodynamically stable C-CN bond. This process typically involves the oxidative addition of the C-CN bond to a low-valent metal center.

Research has shown that zerovalent nickel complexes, for instance, can react with benzonitrile (B105546) to form an equilibrium mixture with a Ni(II) oxidative addition product. This activation makes the cyano group susceptible to further functionalization. The presence of Lewis acids can further promote C-CN bond cleavage by coordinating to the nitrogen lone pair, which enhances the electrophilicity of the nitrile carbon and stabilizes the transition state.

The cyano group can function as a leaving group in cross-coupling reactions, a transformation that is particularly useful for the synthesis of biaryl compounds. In these reactions, a transition metal catalyst, such as nickel or palladium, facilitates the replacement of the nitrile group with an aryl group from an organometallic reagent (e.g., an organoboron or organozinc compound). This "decyanation" approach is a valuable alternative to traditional cross-coupling methods that rely on halide leaving groups. For this compound, this would typically be a secondary reaction after the iodo group has been transformed, but it highlights the synthetic potential of the nitrile moiety.

In certain metal-catalyzed reactions, the nitrile itself can serve as a non-toxic and readily available source of the cyano group. This process, known as transcyanation, involves the transfer of the -CN unit from one organic molecule to another. For example, a palladium or nickel catalyst can facilitate the transfer of the cyano group from an aryl nitrile like this compound to another aryl halide or triflate. This method avoids the use of highly toxic cyanide reagents such as KCN or HCN.

The table below details the types of C-CN bond activation and the potential synthetic outcomes.

| Reaction Type | Catalyst/Reagent | Function of Nitrile Group | Potential Product Type |

| Metal-Mediated Cleavage | Ni(0) or Pd(0) complex | Site for oxidative addition | Functionalized arene |

| Arylation (Decyanation) | Ni or Pd catalyst, Organometallic reagent | Leaving group | Biaryl compound |

| Transcyanation | Ni or Pd catalyst, Aryl halide/triflate | Cyano group donor | New aryl nitrile |

Nucleophilic Additions to the Nitrile Functionality

The electrophilic carbon atom of the nitrile group is susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to the synthetic utility of nitriles, allowing their conversion into other important functional groups.

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. The reaction proceeds through an amide intermediate. For this compound, hydrolysis would yield 2-Iodo-5-methylbenzoic acid.

Reduction: The nitrile group can be reduced to a primary amine. A strong reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation. This reaction would convert this compound into (2-Iodo-5-methylphenyl)methanamine.

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds add to the nitrile carbon to form an intermediate imine salt. Subsequent hydrolysis of this intermediate yields a ketone. For example, reacting this compound with methylmagnesium bromide (CH₃MgBr) followed by an aqueous workup would produce 1-(2-Iodo-5-methylphenyl)ethan-1-one.

A summary of common nucleophilic addition reactions on the nitrile group is presented below.

| Reaction Type | Reagent(s) | Intermediate | Final Product |

| Acid/Base Hydrolysis | H₃O⁺ or NaOH(aq), then H₃O⁺ | Amide | Carboxylic Acid |

| Reduction | 1. LiAlH₄ 2. H₂O | Imine anion | Primary Amine |

| Grignard Reaction | 1. R-MgBr 2. H₃O⁺ | Imine salt | Ketone |

Reductive Transformations (e.g., Reduction to Primary Amines via Single-Electron Transfer)

The conversion of nitriles to primary amines is a fundamental transformation in organic synthesis. While traditional methods often rely on metal hydrides, single-electron transfer (SET) presents a milder alternative with excellent functional group tolerance. A prominent method for this transformation is the use of samarium(II) iodide (SmI₂), often called Kagan's reagent. acs.org

The reduction of nitriles to primary amines using an SmI₂-H₂O system, activated by a Lewis base like triethylamine (B128534) (Et₃N), proceeds under gentle conditions. acs.org This method is notable for its compatibility with a wide array of functional groups, including halogens, which is particularly relevant for this compound as the C-I bond can remain intact during the reduction of the nitrile. acs.org The mechanism involves the transfer of an electron from Sm(II) to the nitrile's CN triple bond, which leads to the formation of imidoyl-type radical intermediates from the stable nitrile precursor. acs.orgchemistrysteps.com This process offers a valuable alternative to harsher reducing agents that might not be compatible with sensitive substrates. chemistrysteps.com

Table 1: General Conditions for SmI₂-Mediated Nitrile Reduction

| Reagent/Condition | Role | Typical Amount |

|---|---|---|

| SmI₂ (Kagan's Reagent) | Single-Electron Donor | 2.2 - 4.4 equiv. |

| Amine (e.g., Et₃N) | Lewis Base Activator | 4.0 - 8.0 equiv. |

| H₂O | Proton Source | 20.0 - 40.0 equiv. |

| THF | Solvent | - |

Hydrolysis and Hydration Pathways to Carbonyl and Amine Moieties

The nitrile group of this compound can be hydrolyzed to produce either an amide or a carboxylic acid, depending on the reaction conditions. This transformation provides a pathway to introduce carbonyl and amine-derived functionalities. The hydrolysis can be catalyzed by either acid or base. libretexts.orgchemguide.co.uk

In acid-catalyzed hydrolysis , the reaction is typically performed by heating the nitrile with a strong acid like hydrochloric acid. commonorganicchemistry.com The mechanism begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon. libretexts.orgorganicchemistrytutor.com A water molecule then acts as a nucleophile, attacking the carbon. libretexts.org Following a series of proton transfers, an amide intermediate is formed. chemistrysteps.com Under sustained heating in the acidic medium, this amide undergoes further hydrolysis to yield the corresponding carboxylic acid (5-methyl-2-iodobenzoic acid) and an ammonium (B1175870) salt. chemguide.co.uk

Under base-catalyzed hydrolysis conditions, the nitrile is heated with a strong base such as sodium hydroxide (B78521). commonorganicchemistry.com The strongly nucleophilic hydroxide ion directly attacks the electrophilic carbon of the nitrile group without prior activation. libretexts.org This forms an imidic acid intermediate which tautomerizes to an amide. chemistrysteps.com Continued reaction under basic conditions hydrolyzes the amide to a carboxylate salt (sodium 5-methyl-2-iodobenzoate). chemguide.co.uk To obtain the free carboxylic acid, a final acidification step is required. chemguide.co.uk In some cases, with milder basic conditions, the reaction can be stopped at the amide stage (5-methyl-2-iodobenzamide). organicchemistrytutor.com

Intramolecular Cyclization Reactions Involving the Nitrile (e.g., Domino Nucleophilic Addition)

The nitrile group is an excellent participant in intramolecular cyclization reactions, particularly in domino sequences where its nitrogen atom can be incorporated into a newly formed heterocyclic ring. A powerful example of this is the trimethylaluminum (B3029685) (Me₃Al)-mediated domino nucleophilic addition and intramolecular cyclization. masterorganicchemistry.com

This strategy has been effectively used for constructing 1-aminoisoquinoline (B73089) skeletons from 2-(2-oxo-2-phenylethyl)benzonitrile derivatives and various amines. acs.orgresearchgate.net The reaction proceeds via a domino sequence involving a nucleophilic addition of an amine to the ketone, followed by an intramolecular cyclization where the nitrogen of the resulting imine attacks the nitrile carbon. masterorganicchemistry.com This methodology is tolerant of a wide range of functional groups on both the benzonitrile and amine components, affording substituted 1-aminoisoquinolines in good yields. acs.org This demonstrates the potential of a suitably substituted this compound to undergo similar transformations to create complex, iodine-containing heterocyclic structures.

Table 2: Examples of Me₃Al-mediated Domino Cyclization for 1-Amino-isoquinoline Synthesis

| Benzonitrile Reactant | Amine Reactant | Product | Yield (%) |

|---|---|---|---|

| 2-(2-oxo-2-phenylethyl)benzonitrile | Aniline (B41778) | 1-Anilino-3-phenylisoquinoline | 85% |

| 2-(2-oxo-2-phenylethyl)benzonitrile | 4-Methoxyaniline | 1-(4-Methoxyanilino)-3-phenylisoquinoline | 89% |

| 2-(2-oxo-2-(4-bromophenyl)ethyl)benzonitrile | Aniline | 1-Anilino-3-(4-bromophenyl)isoquinoline | 82% |

| 5-Bromo-2-(2-oxo-2-phenylethyl)benzonitrile | Aniline | 6-Bromo-1-anilino-3-phenylisoquinoline | 78% |

Data sourced from studies on related benzonitrile systems. acs.org

Cycloaddition Reactions Involving the Nitrile Triple Bond

The carbon-nitrogen triple bond of the nitrile group can participate in various cycloaddition reactions, serving as a 2π-electron component to construct a variety of five- and six-membered heterocyclic rings.

Inter- and Intramolecular Alkyne Insertion Reactions

Direct insertion of an alkyne into the C≡N triple bond of a nitrile is not a widely documented general transformation. However, the combined reactivity of alkynes and nitriles is extensively harnessed in transition-metal-catalyzed reactions that proceed through cycloaddition pathways to form heterocyclic products. These reactions represent a formal insertion of an alkyne into a system containing a nitrile. For example, transition-metal-catalyzed hydroarylation reactions can enable the net insertion of alkyne C-C triple bonds into the C-H bonds of aromatic precursors, including benzonitriles, to synthesize heterocycles. rsc.org

[2+2+2], [3+2], and [4+2] Cycloadditions for Heterocycle Formation

[2+2+2] Cycloadditions: This type of reaction is a powerful tool for the synthesis of six-membered rings. Nitriles can undergo cyclotrimerization, a [2+2+2] cycloaddition with two other nitrile molecules, to form 1,3,5-triazines. This reaction can be catalyzed by low-valent transition metal species generated from precursors like titanium chlorido complexes and magnesium. Nitriles can also participate in co-cyclization reactions with two alkyne molecules to produce substituted pyridines. Furthermore, the "alkyne-like" nature of the nitrile triple bond allows it to react with metal-carbyne complexes in formal [2+2+2] cycloadditions to generate novel metallacycles like metallapyrazines. researchgate.net

[3+2] Cycloadditions: The nitrile group is a key component in 1,3-dipolar cycloadditions, a class of [3+2] cycloadditions, for the synthesis of five-membered heterocycles. mdpi.com While the nitrile itself can act as the dipolarophile, it is more common for it to be converted into a 1,3-dipole, such as a nitrile oxide or nitrile imine, which then reacts with a dipolarophile (e.g., an alkene or alkyne). researchgate.net For instance, benzonitrile oxide readily undergoes [3+2] cycloaddition with various dipolarophiles to form isoxazolines or isoxazoles. acs.orgmdpi.com These reactions are highly efficient for creating complex heterocyclic frameworks. mdpi.com

[4+2] Cycloadditions: The nitrile group can function as the 2π component (dienophile) in Diels-Alder or [4+2] cycloaddition reactions, reacting with a 4π component (a conjugated diene) to form six-membered nitrogen-containing heterocycles. libretexts.org Because the nitrile group is electron-withdrawing, it activates a molecule to act as a dienophile. pressbooks.pub A significant application of this is the nickel(0)-catalyzed dehydrogenative [4+2] cycloaddition of 1,3-dienes with nitriles to regioselectively produce a variety of pyridines. acs.org This method allows for the construction of pyridine (B92270) rings that would be difficult to access through other means, such as the [2+2+2] cycloaddition of alkynes and nitriles. acs.org

Table 3: Nickel-Catalyzed Dehydrogenative [4+2] Cycloaddition of Dienes and Nitriles

| Diene | Nitrile | Product | Yield (%) |

|---|---|---|---|

| 2,3-Dimethyl-1,3-butadiene | Benzonitrile | 4,5-Dimethyl-2-phenylpyridine | 81% |

| 1,3-Pentadiene | Benzonitrile | 2-Methyl-6-phenylpyridine | 65% |

| 1-Phenyl-1,3-butadiene | Benzonitrile | 2,6-Diphenylpyridine | 72% |

| 2,3-Diphenyl-1,3-butadiene | Acetonitrile (B52724) | 2-Methyl-4,5-diphenylpyridine | 80% |

Data sourced from a study on Ni-catalyzed pyridine synthesis. acs.org

Nitrile as a Directing Group in C-H Bond Functionalization

In modern synthetic chemistry, directing groups are crucial for achieving selectivity in C-H bond functionalization. The nitrile group has emerged as a versatile directing group capable of guiding transition metal catalysts to specific C-H bonds on an aromatic ring.

Pioneering work has demonstrated that a nitrile-based template can facilitate meta-selective C-H bond functionalization. libretexts.orgmdpi.com This approach overcomes the common preference for ortho-functionalization seen with many other directing groups. The strategy often involves a silicon-based tether that connects the directing group to the substrate, for instance, through an alcohol moiety. chemistrysteps.com The linear geometry of the nitrile is crucial as it helps to alleviate the strain in the large metallocyclophane intermediate required for meta-C-H activation. chemistrysteps.com This methodology is applicable to a range of substituted arenes and is compatible with various functional groups, showcasing the utility of the nitrile group not just as a reactive handle but also as a powerful tool for controlling regioselectivity in complex molecule synthesis. libretexts.orgchemistrysteps.com

Nitrile as a Radical Acceptor in Radical Cascade Strategies

The cyano group of this compound, while often considered robust, can participate as a radical acceptor in meticulously designed radical cascade reactions. researchgate.netnih.gov These strategies are powerful tools for the rapid assembly of complex cyclic and heterocyclic systems. In such cascades, a radical is generated elsewhere in the molecule or introduced from an external source, which then adds to the electrophilic carbon atom of the nitrile. This initial addition transforms the linear nitrile into a bent iminyl radical, which can then undergo further reactions, propagating the cascade.

While specific research detailing this compound in this role is limited, the general principles of nitrile reactivity in radical cascades can be extrapolated. The success of such a strategy would hinge on the chemoselective generation of a radical that can efficiently cyclize onto the nitrile in an intramolecular fashion. For instance, a radical generated at a position ortho to the nitrile could lead to the formation of fused heterocyclic systems, such as isoquinolines or their derivatives, which are prevalent scaffolds in medicinal chemistry. beilstein-journals.org

The general mechanism for such a cascade would involve:

Radical Initiation: Generation of a radical species. In the context of this compound, this could potentially be initiated by homolytic cleavage of the C-I bond under photolytic or radical initiator conditions.

Intramolecular Cyclization: The generated aryl radical could, in principle, attack the nitrile group of a neighboring molecule, though intramolecular cyclization is generally more favored if a suitable tether is present.

Radical Propagation/Termination: The resulting iminyl radical can be trapped by a hydrogen atom donor or participate in further bond-forming events to construct more complex structures.

The feasibility and efficiency of such reactions are highly dependent on the specific reaction conditions, including the choice of radical initiator, solvent, and temperature.

Synergistic Reactivity and Chemoselective Transformations of Both Functional Groups

The presence of both an iodo and a nitrile substituent on the same aromatic ring allows for a diverse range of synergistic and chemoselective transformations. The distinct electronic and steric environments of these two groups enable their selective manipulation or their combined participation in tandem and cascade reactions.

Differential Reactivity Profiles of the Iodine and Nitrile Substituents

The iodine and nitrile groups exhibit markedly different reactivity profiles, which is the cornerstone of their chemoselective transformations.

Iodine Substituent: The carbon-iodine bond is relatively weak and susceptible to a variety of transformations. It is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups. nih.govthieme-connect.de More significantly, it is a key participant in a vast array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. thieme-connect.de The iodine atom also readily undergoes oxidative addition to low-valent transition metal complexes, initiating catalytic cycles. Furthermore, the C-I bond can be a precursor to aryl radicals under photolytic or radical-inducing conditions.

Nitrile Substituent: The cyano group is a versatile functional group. The triple bond can undergo nucleophilic addition, and the nitrogen atom possesses a lone pair, allowing it to act as a coordinating group for metal catalysts. The nitrile itself is relatively stable under many conditions used for modifying the iodo group, allowing for its preservation during cross-coupling reactions. However, it can be hydrolyzed to a carboxylic acid or reduced to an amine under more forcing conditions.

This differential reactivity allows for the selective functionalization of the iodine position while leaving the nitrile group intact, or vice versa. For example, a Sonogashira coupling could be performed at the iodo position, introducing an alkyne substituent, with the nitrile group remaining unchanged for subsequent transformations.

Table 1: Comparison of Reactivity Profiles

| Functional Group | Key Reaction Types | Relative Reactivity in Cross-Coupling | Susceptibility to Nucleophiles |

| Iodine | Suzuki, Sonogashira, Heck, SNAr, Radical formation | High | High (as leaving group) |

| Nitrile | Nucleophilic addition, Hydrolysis, Reduction | Low (generally unreactive) | Moderate (as electrophile) |

Tandem and Cascade Reactions Exploiting Dual Functionality

The true synthetic power of this compound is realized in tandem and cascade reactions where both the iodo and nitrile groups participate in a orchestrated sequence of bond-forming events. These reactions offer a highly efficient route to complex polycyclic structures from a relatively simple starting material.

A prime example of such a strategy is the synthesis of isoquinoline (B145761) and isoquinolone derivatives. researchgate.netnih.govthieme-connect.de A general approach involves an initial reaction at the iodo position, followed by an intramolecular cyclization involving the nitrile group.

For instance, a palladium-catalyzed coupling of 2-iodobenzonitriles with terminal alkynes (a Sonogashira coupling) can be followed by an in-situ intramolecular cyclization of the resulting 2-alkynylbenzonitrile intermediate. This cyclization can be promoted by various catalysts or reaction conditions, leading to the formation of substituted isoquinolines. The nitrile group, in this case, acts as the nitrogen source for the newly formed heterocyclic ring.

Another elegant example is the synthesis of isoquinolones from 2-halobenzonitriles and ketones. nih.govthieme-connect.de This transformation proceeds via a base-promoted SNAr reaction of the ketone enolate at the iodo position, followed by a copper-catalyzed intramolecular cyclization where the nitrile is attacked by the enolate oxygen, ultimately leading to the isoquinolone core after tautomerization.

Table 2: Examples of Tandem Reactions with 2-Halobenzonitrile Analogues

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Sonogashira Coupling-Cyclization | Terminal Alkyne | Pd catalyst, Cu co-catalyst | Substituted Isoquinoline |

| SNAr-Cyclization | Ketone | Base (e.g., KOtBu), Cu catalyst | Substituted Isoquinolone |

These examples underscore the synthetic utility of the dual functionality present in this compound, enabling the construction of complex, nitrogen-containing heterocycles through elegant and efficient cascade processes. The precise outcome of these reactions can often be tuned by the choice of catalyst, reaction partners, and conditions, offering a rich platform for synthetic exploration.

Computational and Theoretical Investigations of Iodo Methylbenzonitrile Systems

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of molecules. These studies help in understanding how substituent groups—in this case, iodo, methyl, and nitrile—collectively influence the electron distribution, stability, and chemical behavior of the aromatic ring.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, making it central to reactions with electrophiles, while the LUMO is an electron acceptor, crucial for reactions with nucleophiles. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. windows.net

For a molecule like 2-iodo-5-methylbenzonitrile, the HOMO is expected to be primarily distributed over the π-system of the benzene (B151609) ring and the electron-rich iodine atom. The electron-donating methyl group (-CH₃) would increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing nitrile (-CN) and iodo (-I) groups would lower the energy of the LUMO, localizing it more around the nitrile carbon and the carbon atoms attached to the electron-withdrawing groups. This lowering of the LUMO energy makes the molecule more susceptible to nucleophilic attack.

Computational studies on analogous compounds like 5-fluoro-2-methylbenzonitrile (B1332097) confirm these general principles. researchgate.net While specific energy values for the iodo-variant are not available, a representative analysis based on its fluoro-analogue provides a qualitative picture. The iodine atom, being less electronegative but more polarizable than fluorine, would influence the orbital energies differently, likely raising the HOMO energy further and potentially narrowing the HOMO-LUMO gap, suggesting a slightly higher reactivity compared to its fluoro counterpart.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Methylbenzonitrile Analogue

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.15 | Highest Occupied Molecular Orbital; primary electron donor. |

| LUMO | -1.05 | Lowest Unoccupied Molecular Orbital; primary electron acceptor. |

| HOMO-LUMO Gap (ΔE) | 6.10 | Indicator of chemical stability and reactivity. |

Note: The values presented are hypothetical, based on typical DFT calculation results for analogous aromatic compounds, and serve for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that illustrates the charge distribution across a molecule, providing a visual guide to its reactive sites. dergipark.org.tr The MEP map displays regions of negative potential (electron-rich, typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, shown in shades of blue), which are prone to nucleophilic attack.

In this compound, the most negative electrostatic potential is anticipated to be localized around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. This region represents the primary site for interaction with electrophiles or protonation. The iodine atom, despite its electronegativity, also contributes to a region of negative potential (a σ-hole) which can engage in halogen bonding.

Conversely, positive potential regions are expected on the hydrogen atoms of the methyl group and the aromatic ring. The carbon atom of the nitrile group, being bonded to the highly electronegative nitrogen, would also exhibit a significant degree of positive potential, marking it as a likely site for nucleophilic attack. The interplay between the electron-donating methyl group and the electron-withdrawing iodo and nitrile groups creates a complex potential surface that governs the molecule's intermolecular interactions and regioselectivity in chemical reactions. dergipark.org.tr

Aromaticity Studies of Substituted Iodobenzonitrile Isomers

Aromaticity is a fundamental concept describing the enhanced stability and unique reactivity of cyclic, planar molecules with delocalized π-electrons. The introduction of substituents can modulate the aromatic character of the benzene ring.

Several computational indices are used to quantify aromaticity. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system; a HOMA value of 1 indicates a fully aromatic system, while a value of 0 suggests a non-aromatic one. windows.net Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion that measures the magnetic shielding at the center of a ring; large negative NICS values are characteristic of aromatic systems. Other indices like the Para-Delocalization Index (PDI) and the Aromatic Fluctuation Index (ATI) also provide quantitative measures of electron delocalization.

For substituted benzonitriles, these indices would quantify the degree to which the substituents perturb the π-electron system of the benzene ring. While specific HOMA or NICS values for this compound are not documented, studies on similar systems show that electron-withdrawing and electron-donating groups can slightly decrease the HOMA value from the ideal value of 1 for benzene, indicating a minor disruption of the aromatic system.

Table 2: Representative Aromaticity Indices for Substituted Benzene Derivatives

| Compound | HOMA Value | NICS(1) (ppm) | Aromatic Character |

| Benzene | 1.000 | -10.2 | Highly Aromatic |

| Toluene | 0.992 | -9.9 | Highly Aromatic |

| Benzonitrile (B105546) | 0.985 | -9.5 | Highly Aromatic |

| Iodobenzene | 0.989 | -9.7 | Highly Aromatic |

Note: Values are representative and collated from general computational chemistry literature to illustrate substituent effects.

Substituents influence aromaticity through a combination of inductive and resonance effects. The nitrile group (-CN) is strongly electron-withdrawing, both by induction (due to the electronegativity of nitrogen) and by resonance (delocalizing ring electrons into the C≡N triple bond). The iodo group (-I) is also electron-withdrawing by induction but can be weakly electron-donating through resonance due to its lone pairs. The methyl group (-CH₃) is weakly electron-donating through hyperconjugation.

Mechanistic Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the mapping of potential energy surfaces, characterization of transition states, and calculation of reaction barriers. This provides a detailed, step-by-step understanding of how reactants are converted into products.

For a molecule like this compound, computational methods could be used to investigate a variety of reactions. For instance, the mechanism of nucleophilic aromatic substitution, where a nucleophile replaces the iodo group, could be explored. Theoretical calculations would identify the transition state structures for the addition-elimination (SₙAr) pathway and determine the activation energy, thereby predicting the reaction rate and feasibility.

Similarly, reactions involving the nitrile group, such as its hydrolysis to a carboxylic acid or its reduction to an amine, could be modeled. Computational studies can reveal the role of catalysts, solvent effects, and the stereochemical outcomes of such transformations. By calculating the energies of intermediates and transition states, chemists can rationalize experimentally observed product distributions and design more efficient synthetic routes. Although specific mechanistic studies for this exact molecule are sparse, the methodologies are well-established and routinely applied to understand the reactivity of functionalized aromatic compounds.

Identification and Characterization of Transition States for Key Transformations

In the computational study of a chemical reaction, a transition state (TS) represents the highest energy point along the reaction coordinate, corresponding to a specific arrangement of atoms that is intermediate between reactants and products. Identifying and characterizing these fleeting structures is crucial for understanding the mechanism of a transformation.

Theoretical chemists employ various algorithms to locate transition states on a potential energy surface. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are used to find the saddle point corresponding to the TS. Once located, the transition state is characterized by frequency calculations. A genuine transition state has exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate—the motion of atoms leading from reactant to product.

For transformations involving iodo-methylbenzonitrile systems, such as nucleophilic aromatic substitution or cross-coupling reactions, each proposed mechanistic step would have a unique transition state. For example, in a hypothetical reaction, the transition state would be characterized by specific bond lengths and angles as bonds are being formed and broken.

Table 1: Illustrative Geometric Parameters for a Hypothetical Transition State (Note: This data is illustrative for a generic reaction involving an aryl iodide and is not based on specific experimental or calculated values for this compound).

| Parameter | Reactant Complex (Å) | Transition State (Å) | Product Complex (Å) |

|---|---|---|---|

| C-I Bond Length | 2.10 | 2.35 | - (Bond Broken) |

| C-Nucleophile Bond Length | - (No Bond) | 2.20 | 1.95 |

Calculation of Reaction Energy Barriers and Determination of Rate-Determining Steps

The reaction energy barrier, or activation energy (ΔG‡), is the difference in Gibbs free energy between the reactants and the transition state. This value is a critical determinant of the reaction rate; a higher barrier corresponds to a slower reaction. Computational methods, particularly Density Functional Theory (DFT), are routinely used to calculate these barriers with considerable accuracy.

Table 2: Exemplary Calculated Energy Profile for a Two-Step Reaction (Note: This data is hypothetical and serves to illustrate the concept of a rate-determining step.)

| Reaction Step | Calculated Activation Energy (ΔG‡) (kcal/mol) | Description |

|---|---|---|

| Step 1: Reactants → TS1 → Intermediate | 22.5 | Rate-Determining Step |

| Step 2: Intermediate → TS2 → Product | 15.2 | Faster, subsequent step |

Computational Validation of Proposed Reaction Pathways

When experimental results suggest a particular reaction mechanism, computational chemistry serves as a powerful tool for validation. By modeling the proposed pathway, researchers can determine if it is energetically feasible and consistent with the observed outcomes, such as product distributions and stereoselectivity.

The process involves several key calculations:

Geometry Optimization: The structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Energy Calculations: The energies of these optimized structures are calculated to map out the entire potential energy surface of the proposed reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state, ensuring that it connects the intended reactants and products. This confirms that the identified transition state is indeed the correct one for the transformation .

For reactions involving iodo-methylbenzonitrile, if an experimental study proposes a novel catalytic cycle, DFT calculations can be used to model each step of the cycle. If the calculated energy profile is reasonable and the computed outcomes match experimental observations, it provides strong support for the proposed mechanism. Conversely, if calculations reveal an incredibly high energy barrier for a key step, it might suggest that the proposed mechanism is incorrect and an alternative pathway is more likely.

In Silico Modeling of Solvent Effects and Catalysis

The reaction environment, including the solvent and any catalysts, can have a profound impact on reaction rates and outcomes. In silico modeling allows for the systematic investigation of these effects.

Solvent Effects: Solvents can influence a reaction by stabilizing or destabilizing reactants, intermediates, and transition states to different extents. Computational models account for these effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. This approach is computationally efficient and often provides a good approximation of bulk solvent effects.

Explicit Solvation Models: Individual solvent molecules are included in the calculation, surrounding the solute. This method is more computationally intensive but can capture specific interactions like hydrogen bonding that are crucial in some reactions.

Studies on related molecules like benzonitrile have shown that its electronic polarizability is only slightly affected by the dielectric nature of the solvent, suggesting that for some properties, the choice of solvent may have a limited impact. researchgate.net

Catalysis: Computational modeling is instrumental in understanding how catalysts function. For transition-metal-catalyzed reactions, such as those often involving aryl iodides, DFT can be used to:

Model the structure of the active catalytic species.

Investigate the mechanism of catalyst activation.

Calculate the energy profiles for each step in the catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination.

Explain the origins of chemo-, regio-, and stereoselectivity.

For example, in palladium-catalyzed reactions of aryl iodides, computational studies have elucidated how the mechanism and selectivity depend on substituents and other reaction components. researchgate.net Similarly, understanding the oxidative addition of an aryl iodide to a nickel catalyst has been advanced through detailed mechanistic studies combining electroanalysis and computational modeling. These types of in silico investigations are essential for the rational design of new and improved catalysts for transformations involving iodo-methylbenzonitrile systems.

Advanced Synthetic Applications and Derivatives of 2 Iodo 5 Methylbenzonitrile

Precursor for the Synthesis of Nitrogen-Containing Heterocyclic Scaffolds

The versatility of 2-iodo-5-methylbenzonitrile as a precursor stems from the ortho-positioning of the iodo and cyano groups, which facilitates intramolecular cyclization reactions. The iodine atom serves as a good leaving group in metal-catalyzed cross-coupling reactions, while the nitrile group can participate in cyclizations through various transformations, such as reduction, hydrolysis, or addition of nucleophiles.

Benzimidazoles and Related Fused-Ring Systems

The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent. While direct synthesis from this compound is not prominently documented, a plausible multi-step pathway could involve the initial conversion of the nitrile group to an amidine or carboxylic acid, followed by a Smiles rearrangement or a condensation-cyclization sequence with an appropriate amine. However, specific literature examples detailing this transformation for this compound are scarce.

Quinoline (B57606) Derivatives

The construction of the quinoline scaffold generally requires the annulation of a pyridine (B92270) ring onto a benzene (B151609) ring. Common methods like the Friedländer, Skraup, or Doebner-von Miller syntheses start with aniline (B41778) derivatives. A synthetic route starting from this compound would necessitate significant functional group transformations, such as the introduction of an amino group and a two-carbon side chain ortho to it, which is not a direct or commonly reported application of this specific starting material.

Isoquinoline (B145761) Derivatives

In contrast to quinolines, the synthesis of isoquinolines often involves the construction of the pyridine ring from precursors already containing a C-N bond, making benzonitrile (B105546) derivatives like this compound more suitable starting points. Methods such as the Pomeranz–Fritsch reaction or the Bischler–Napieralski reaction, however, typically employ benzylamine (B48309) or phenethylamine (B48288) derivatives, respectively wikipedia.org. More relevant to 2-iodobenzonitriles are palladium-catalyzed coupling and cyclization reactions. For instance, a general strategy involves the coupling of an o-iodobenzaldehyde imine with an alkyne, followed by cyclization to form the isoquinoline ring organic-chemistry.org. While this highlights a potential pathway, specific examples starting with the nitrile functionality of this compound, which would require an initial transformation into an aldehyde or imine, are not extensively reported.

Benzothiazoles and Benzoxazoles

The synthesis of benzothiazoles and benzoxazoles typically proceeds via the condensation of 2-aminothiophenol (B119425) or 2-aminophenol (B121084) with a carboxylic acid derivative or an aldehyde nih.govmdpi.comcore.ac.uk. A pathway from this compound would likely involve a nucleophilic aromatic substitution of the iodide with a thiol or hydroxyl group, followed by transformation of the nitrile. However, these are not standard or widely documented synthetic routes for this particular substrate. More common methods for these heterocycles rely on precursors already containing the requisite ortho-amino-thio or ortho-amino-hydroxy functionalities nih.govmdpi.com.

Triazole and Tetrazine Derivatives

The construction of triazole and tetrazine rings involves cycloaddition reactions or the condensation of hydrazine (B178648) derivatives. For instance, 1,2,3-triazoles are famously synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) nih.govorganic-chemistry.org. A synthetic route starting from this compound could potentially involve its conversion to an azide (B81097) or an alkyne to participate in such reactions. Research has shown the synthesis of 5-iodo-1,2,3-triazoles from terminal alkynes and organic azides in the presence of copper(I) and an iodinating agent researchgate.netgoogle.com.

Similarly, 1,2,4,5-tetrazines can be synthesized from nitriles and hydrazine nih.govnih.gov. A study on substituted aryltetrazines reported the synthesis of 3-(3-fluoro-5-methylphenyl)-1,2,4,5-tetrazine from 3-fluoro-5-methylbenzonitrile, a compound structurally analogous to this compound nih.gov. This suggests a potential, though not explicitly documented, pathway for the conversion of this compound into a tetrazine derivative.

Table 1: Synthesis of a Tetrazine Derivative from a Substituted Benzonitrile

| Starting Material | Product | Yield | Reference |

|---|

Pyrroles and Pyrrolopyrimidines

The synthesis of pyrroles can be achieved through various methods, such as the Paal-Knorr, Knorr, or Hantzsch syntheses, which typically involve the condensation of dicarbonyl compounds with amines nih.govorganic-chemistry.orgwikipedia.org. A direct route from this compound to a pyrrole (B145914) fused to the benzene ring (an indole) would be more plausible.

Pyrrolopyrimidines, which are fused heterocyclic systems, are often constructed by building a pyrimidine (B1678525) ring onto a pyrrole scaffold or vice versa nih.gov. A common starting material for pyrrolo[2,3-d]pyrimidines is a 2-amino-3-cyanopyrrole, which undergoes cyclization with a one-carbon synthon. A synthetic connection from this compound to this class of compounds is not directly evident from the current literature without substantial preceding molecular transformations.

Utility in Functional Material Design and Development

The unique combination of a reactive iodine atom, a polar nitrile group, and a methyl-substituted aromatic ring makes this compound a versatile building block in the design and synthesis of advanced functional materials. Its utility spans from organic electronics to specialized ligands for catalysis and precursors for optical materials.

Components for Organic Electronics (e.g., Polymer Solar Cells)

In the field of organic electronics, precise control over molecular structure is paramount for tuning the electronic properties and morphology of active layers. While direct studies on this compound in polymer solar cells (PSCs) are not prominent, the application of closely related analogues like 4-iodobenzonitrile (B145841) highlights its potential. Iodinated benzonitriles are explored as processing additives and as building blocks for conjugated polymers and small molecule acceptors.

Research Findings:

Morphology Control: Halogenated additives can influence the phase separation and crystallinity of the donor-acceptor blend in the active layer of PSCs. For instance, the high dipole moment of an iodobenzonitrile molecule can lead to strong interactions with donor or acceptor materials, optimizing the film morphology for efficient charge separation and transport.

Building Block for Conjugated Systems: The iodo- group serves as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the construction of larger π-conjugated systems. The this compound moiety can be incorporated into polymer backbones or as end-capping groups to fine-tune the frontier molecular orbital energy levels (HOMO/LUMO) and enhance intermolecular packing.

The table below summarizes the performance-enhancing effects of a related iodobenzonitrile additive in various PSC systems, illustrating the potential impact of such molecules.

| Donor:Acceptor System | Additive | Power Conversion Efficiency (PCE) without Additive | Power Conversion Efficiency (PCE) with Additive |

| PM6:L8-BO | 4-Iodobenzonitrile | 17.49% | 18.77% |

| PM6:Y6 | 4-Iodobenzonitrile | 15.90% | 17.23% |

| PM6:BTP-eC9 | 4-Iodobenzonitrile | 16.51% | 18.12% |

Data derived from studies on 4-iodobenzonitrile, a structural analogue.

Ligand Synthesis for Organometallic Catalysis

The development of novel ligands is crucial for advancing organometallic catalysis, enabling higher reactivity, selectivity, and stability of metal complexes. Aryl iodides are fundamental precursors for a wide variety of ligands, particularly phosphine (B1218219), N-heterocyclic carbene (NHC), and amine-based ligands. This compound can be readily transformed into valuable ligands through established synthetic routes.

Synthetic Pathways to Ligands:

Phosphine Ligands: The iodine atom can be substituted with diphenylphosphine (B32561) (-PPh₂) or other phosphine groups via cross-coupling reactions or through a lithiation/phosphination sequence. The resulting phosphine ligand's electronic and steric properties would be influenced by the electron-withdrawing nitrile and electron-donating methyl groups.

N-Heterocyclic Carbene (NHC) Precursors: The aryl iodide can be a starting point for the synthesis of benzimidazolium or imidazolium (B1220033) salts, which are the direct precursors to NHC ligands. This typically involves a Buchwald-Hartwig or Ullmann coupling to attach an amine, followed by cyclization and quaternization.

Pincer Ligands: The molecule can serve as the central aryl backbone for pincer ligands (e.g., NCN, PCP). The iodo- position allows for the introduction of the central metal-binding site, while the positions ortho to the iodine can be functionalized to introduce the chelating "arms" of the pincer.

Precursors for Fluorosensors and Phosphorescent Materials

The optical properties of organic molecules are highly dependent on their electronic structure and the presence of specific functional groups. This compound serves as a valuable precursor in this area due to two key features: the reactive C-I bond for building complex chromophores and the "heavy-atom effect" of iodine.

Fluorosensors: The Suzuki coupling reaction is a powerful tool for creating fluorescent molecules. For example, 4-iodobenzonitrile has been used as a fluorogenic reagent that reacts with aryl boronic acids to form highly fluorescent cyanobiphenyl derivatives. nih.gov This principle allows this compound to be coupled with various fluorophores or receptor units containing boronic acids to synthesize new fluorescent sensors for ions or biomolecules.

Phosphorescent Materials: Efficient room-temperature phosphorescence (RTP) in purely organic materials is rare but highly sought after for applications in bioimaging, sensing, and lighting. The presence of a heavy atom like iodine significantly enhances spin-orbit coupling, which facilitates the intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁) and the subsequent phosphorescent emission (T₁ → S₀). rsc.org Research has shown that co-crystals of polyaromatic hydrocarbons with 1,4-diiodotetrafluorobenzene (B1199613) exhibit strong RTP. researchgate.net By incorporating this compound into larger π-conjugated systems, its heavy-atom effect can be harnessed to induce or enhance phosphorescence.

Role in Complex Molecule Synthesis and Diversification

Beyond material science, this compound is a strategic building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. Its utility is most pronounced in modern synthetic strategies that prioritize efficiency and molecular diversity.

Late-Stage Functionalization Strategies for Bioactive Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, biologically active molecule in the final steps of its synthesis. nih.govnih.govresearchgate.net This allows for the rapid generation of a library of analogues to explore structure-activity relationships (SAR) without re-synthesizing the entire molecular core. The C-I bond is an ideal handle for LSF due to its well-defined reactivity in a multitude of cross-coupling reactions. nih.gov

If the this compound core is part of a larger bioactive scaffold, the iodine atom provides a specific site for diversification. This allows chemists to introduce a wide array of functional groups to fine-tune the molecule's pharmacological profile, such as its potency, selectivity, or metabolic stability.

The following table outlines common LSF reactions that can be performed on the C-I bond of a complex molecule containing the this compound motif.

| Reaction Name | Reagent/Catalyst System | Functional Group Introduced |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl, Heteroaryl, Alkyl |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst | Alkynyl |

| Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl |

| Buchwald-Hartwig Amination | Amine/Amide, Pd catalyst, Base | Amino, Amido |

| Stille Coupling | Organostannane, Pd catalyst | Aryl, Vinyl, Alkyl |

| Cyanation | Zn(CN)₂, Pd catalyst | Cyano |

| Fluorination | AgF, Pd catalyst (photocatalytic methods also exist) | Fluoro |

This approach enables the modification of complex structures, allowing for the introduction of diverse chemical matter at a specific, predetermined position. nih.govresearchgate.net

Convergent Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates

Convergent synthesis is a strategy that involves preparing complex molecules from several smaller, independently synthesized fragments that are then joined together. This approach is often more efficient and higher-yielding than a linear synthesis where the molecule is built step-by-step.

This compound is an ideal fragment for convergent synthetic strategies. nih.gov It can be elaborated with additional functionality and then coupled with another advanced intermediate to rapidly assemble the final target molecule. For example, a convergent approach to the drug Silodosin was developed by dissecting the molecule into two key fragments, one of which was an iodoindoline. nih.gov This iodo-fragment was then coupled with the second piece using a reductive decarboxylative cross-coupling reaction.

This strategy highlights the value of aryl iodides like this compound as key intermediates. They represent a stable, reactive handle that can be used to connect complex molecular fragments, significantly shortening the synthetic route to valuable pharmaceutical and agrochemical compounds. nih.govnbinno.com

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Catalytic Systems for Iodo-Nitrile Transformations

The transformation of the iodo and nitrile groups is central to the synthetic utility of 2-iodo-5-methylbenzonitrile. Future research will undoubtedly prioritize the development of novel catalytic systems that offer improved efficiency, selectivity, and sustainability. While traditional methods often rely on stoichiometric reagents and harsh conditions, the focus is shifting towards catalytic approaches that minimize waste and energy consumption.

One promising direction is the exploration of biocatalytic methods . Engineered enzymes, such as aldoxime dehydratases, have shown potential for the sustainable synthesis of aromatic nitriles under mild conditions, offering a cyanide-free route. researchgate.net Investigating the applicability of such enzymes for the synthesis or transformation of this compound could lead to greener and more efficient manufacturing processes.

Furthermore, the development of heterogeneous catalysts is a key area of interest. Nanoscale catalysts, such as those based on cobalt oxides, are being explored for the aerobic oxidation of amines to nitriles, offering the advantage of easy recovery and reusability. semanticscholar.org Adapting such systems for iodo-nitrile compounds could significantly enhance the sustainability of their synthesis and subsequent transformations. The use of iodine itself as a catalyst, particularly in oxidative conversions, presents a metal-free and environmentally friendly approach to nitrile synthesis. rsc.org Further research into iodine-catalyzed transformations of precursors to this compound could offer practical and greener synthetic routes.

| Catalyst Type | Potential Advantages for Iodo-Nitrile Transformations | Key Research Focus |

| Biocatalysts (e.g., Aldoxime Dehydratases) | High selectivity, mild reaction conditions, reduced waste, cyanide-free synthesis. researchgate.net | Enzyme engineering for substrate specificity towards iodo-substituted benzaldoximes. |

| Heterogeneous Nanocatalysts (e.g., Co3O4) | Reusability, ease of separation, potential for continuous flow processes. semanticscholar.org | Catalyst design for tolerance to iodine and enhanced activity for iodo-nitrile substrates. |

| Iodine-Based Catalysts | Metal-free, environmentally benign, readily available. rsc.org | Optimization of reaction conditions for the synthesis and functionalization of this compound. |

Integration of Green Chemistry Principles into Industrial-Scale Synthesis of Aromatic Nitriles and Iodides

The industrial production of aromatic nitriles and iodides is often associated with significant environmental concerns, including the use of hazardous reagents and the generation of substantial waste. A critical future direction is the holistic integration of green chemistry principles into the entire lifecycle of compounds like this compound, from synthesis to application.

A key aspect of this is the adoption of greener solvents and reaction media . Ionic liquids, for instance, have been shown to act as recyclable co-solvents and catalysts in the synthesis of benzonitrile (B105546), simplifying separation processes and eliminating the need for metal salt catalysts. rsc.orgresearchgate.net Exploring the use of ionic liquids in the synthesis of this compound could lead to more sustainable industrial processes.

Electrosynthesis represents another powerful green chemistry tool. The electrochemical synthesis of nitriles from primary alcohols and ammonia (B1221849) using simple nickel catalysts operates under benign conditions and offers a cost-effective and environmentally friendly alternative to traditional methods. nih.gov Investigating the electrochemical synthesis of this compound or its precursors could significantly reduce the environmental footprint of its production.

Furthermore, a focus on atom economy and waste reduction will drive the development of new synthetic routes. This includes exploring one-pot syntheses and tandem reactions that minimize intermediate isolation steps and reduce solvent usage.

Application of Advanced Computational Methods for Rational Design and Discovery of Novel Reactivity

Computational chemistry has emerged as an indispensable tool in modern chemical research, enabling the rational design of catalysts and the prediction of reaction outcomes. Future research on this compound will increasingly leverage advanced computational methods to accelerate discovery and innovation.

Density Functional Theory (DFT) and other quantum mechanical methods can be employed to elucidate reaction mechanisms, predict the reactivity of the iodo and nitrile groups, and understand the role of catalysts at a molecular level. researchgate.net This knowledge is crucial for designing more efficient and selective transformations. For instance, computational studies can help in the design of catalysts with optimal electronic and steric properties for the selective activation of either the C-I or the C-N bond.

Computational screening of potential catalysts can significantly reduce the experimental effort required to identify optimal reaction conditions. By predicting catalytic activity and selectivity, researchers can focus their efforts on the most promising candidates, accelerating the development of new synthetic methodologies. Furthermore, computational tools can be used to predict the physicochemical properties of novel derivatives of this compound, guiding the design of new materials with desired electronic or optical properties.

Exploration of Chemo- and Regioselective Functionalization Strategies at Both Halogen and Nitrile Sites

The presence of two distinct reactive sites—the iodine atom and the nitrile group—makes this compound a valuable building block for the synthesis of complex molecules. A significant area of future research will be the development of highly chemo- and regioselective functionalization strategies that allow for the independent or sequential modification of these two groups.

The iodine atom serves as a versatile handle for a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Future work will likely focus on developing milder and more general coupling conditions that are tolerant of the nitrile functionality.

Conversely, the nitrile group can be transformed into a variety of other functional groups, including amines, amides, carboxylic acids, and tetrazoles. The development of selective methods for these transformations in the presence of the reactive C-I bond is a key challenge. For example, the selective reduction of the nitrile group without affecting the iodo substituent would provide access to valuable amine derivatives.

The orthogonal reactivity of the iodo and nitrile groups also opens up possibilities for one-pot, multi-component reactions where both functionalities are sequentially modified to rapidly build molecular complexity.

| Functional Group | Potential Transformations | Research Focus |

| Iodine | Cross-coupling reactions (Suzuki, Sonogashira, etc.), metal-halogen exchange. | Development of catalysts that are tolerant of the nitrile group; milder reaction conditions. |

| Nitrile | Reduction to amines, hydrolysis to amides/carboxylic acids, cycloaddition to tetrazoles. | Selective transformations that do not affect the C-I bond; development of orthogonal protection/deprotection strategies. |

Unveiling Novel Applications in Emerging Fields of Chemical Science and Technology

While the current applications of this compound are primarily as a synthetic intermediate, its unique electronic and structural features suggest potential for use in a variety of emerging fields. Future research should focus on exploring these novel applications.

In materials science , the incorporation of the iodo and nitrile functionalities into organic electronic materials could lead to novel properties. The electron-withdrawing nature of the nitrile group and the potential for intermolecular interactions through the iodine atom could be exploited in the design of new organic semiconductors, light-emitting materials, or sensors. The dicarbonitrile functionality, in general, has been shown to be important in creating robust 3D architectures with enhanced thermal stability in crystalline materials. google.com